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Methionol - d3 Documentation Hub

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  • Product: Methionol - d3
  • CAS: 1082582-04-4

Core Science & Biosynthesis

Foundational

Methionol-d3 CAS number and molecular weight

An In-Depth Technical Guide to Methionol-d3 for Advanced Research Authored by a Senior Application Scientist This guide provides an in-depth exploration of Methionol-d3 (3-Hydroxypropyl methyl sulfide-d3), a crucial deut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methionol-d3 for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methionol-d3 (3-Hydroxypropyl methyl sulfide-d3), a crucial deuterated standard for advanced analytical and metabolic research. We will move beyond basic specifications to discuss the causality behind its application, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Isotopic Labeling

In modern quantitative analysis, particularly in complex biological matrices, achieving accuracy and precision is paramount. Endogenous molecules often suffer from matrix effects and variability in sample processing, leading to unreliable data. Methionol (3-(Methylthio)-1-propanol), a sulfurous aroma compound found in various foods and a metabolite in biological systems, is one such molecule where precise quantification is essential.[1][2]

Methionol-d3 is the deuterated analogue of Methionol. The strategic replacement of three hydrogen atoms with deuterium on the methyl group creates a molecule that is chemically identical to the endogenous analyte but mass-shifted. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively normalizing the analytical process.[3]

This guide will detail the properties, synthesis considerations, and core applications of Methionol-d3, providing robust protocols for its use as an internal standard.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of Methionol-d3 is the foundation for its effective application. The data presented below has been consolidated from leading chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1082582-04-4[3][4]
Molecular Formula C₄H₇D₃OS[3][4]
Molecular Weight 109.21 g/mol [3][4]
Synonyms 3-Hydroxypropyl methyl sulfide-d₃, 3-Methylmercapto-1-propanol-d₃, 4-Thiapentan-1-ol-d₃[3]
Typical Appearance Colorless to pale yellow liquid
Storage Conditions Store at room temperature or as recommended by the supplier, protected from light and moisture.[3]

Synthesis and Quality Control: A Self-Validating System

The synthesis of Methionol-d3 is a straightforward nucleophilic substitution, yet the critical factor is ensuring high isotopic purity. The most common and efficient pathway involves the methylation of a thiol precursor with a deuterated methylating agent.

Proposed Synthetic Pathway:

The synthesis begins with the commercially available precursor, 3-mercapto-1-propanol. In the presence of a mild base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol group, the resulting thiolate anion acts as a potent nucleophile. This intermediate is then reacted with a deuterated methyl source, typically iodomethane-d3 (CD₃I), to yield the final product, Methionol-d3.

Methionol_d3_Synthesis precursor 3-Mercapto-1-propanol (HS-CH₂CH₂CH₂-OH) base Base (e.g., NaH) Deprotonation precursor->base + thiolate Thiolate Anion (⁻S-CH₂CH₂CH₂-OH) base->thiolate Forms product Methionol-d₃ (CD₃-S-CH₂CH₂CH₂-OH) thiolate->product + CD₃I (SN2 Reaction) methyl_d3 Iodomethane-d₃ (CD₃I) Quantitative_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Yeast Broth Sample (100 µL) spike Spike with Methionol-d₃ IS (10 µL) sample->spike ppt Add Acetonitrile (400 µL) Protein Precipitation spike->ppt centrifuge Centrifuge (14,000 x g) Pellet Debris ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms peak_integration Integrate Peak Areas (Analyte & IS) lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Plot Calibration Curve (Ratio vs. Concentration) ratio->calibration quantify Quantify Unknown Samples calibration->quantify

Sources

Exploratory

A Technical Guide to High-Purity Methionol-d3 for Research and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity Methionol-d3, a critical reagent for researchers, scientists, and drug development professionals. The focus is on its commercial availability, quality ass...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of high-purity Methionol-d3, a critical reagent for researchers, scientists, and drug development professionals. The focus is on its commercial availability, quality assessment, and application as an internal standard in quantitative analytical methodologies.

Introduction: The Role of Methionol-d3 in Modern Analytical Science

Methionol-d3, also known as 3-(methyl-d3-thio)propan-1-ol, is the deuterated form of Methionol. The strategic replacement of three hydrogen atoms with deuterium on the methyl group results in a stable, isotopically labeled molecule with a mass shift of +3 Da compared to its unlabeled counterpart. This seemingly subtle modification is of profound importance in the field of analytical chemistry, particularly in mass spectrometry-based quantification.

The near-identical physicochemical properties of Methionol-d3 to the endogenous or target analyte, Methionol, make it an ideal internal standard. In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as Methionol-d3, is considered the gold standard in quantitative mass spectrometry.[1]

The Critical Importance of High Purity

For an internal standard to be effective, its purity, both chemical and isotopic, is paramount. High chemical purity ensures that the standard does not introduce interfering signals, while high isotopic enrichment minimizes the contribution of the deuterated standard to the signal of the non-deuterated analyte.

Chemical Purity: Impurities in the internal standard can co-elute with the analyte of interest, leading to inaccurate quantification. Reputable suppliers provide a Certificate of Analysis (CoA) that details the chemical purity, typically determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Isotopic Purity (Enrichment): This refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic enrichment (typically >98 atom % D) is crucial to prevent "cross-talk" between the analyte and the internal standard channels in the mass spectrometer. The CoA should specify the isotopic distribution, confirming the prevalence of the d3 species.

Commercial Suppliers of High-Purity Methionol-d3

Identifying a reliable commercial source for high-purity Methionol-d3 is a critical first step for any research endeavor. The following table provides a comparative overview of a known supplier for this specific compound. While many reputable suppliers offer the related amino acid, L-Methionine-d3, the availability of Methionol-d3 is more specialized.

SupplierProduct NameCAS NumberStated Purity/SpecificationsAvailable Documentation
MedChemExpress Methionol-d31082582-04-4Information available upon request. Typically used as an internal standard for quantitative analysis.[2]Certificate of Analysis, HNMR, LCMS data available upon request.

Note: Researchers should always request the most recent Certificate of Analysis from the supplier before purchase to verify the lot-specific purity and isotopic enrichment.

While the direct suppliers of Methionol-d3 are limited, several other well-established suppliers of stable isotope-labeled compounds may offer custom synthesis services. These include:

  • Toronto Research Chemicals (TRC) [3][4][5]

  • Cayman Chemical [6][7][8][9][10]

  • Santa Cruz Biotechnology [11][12]

  • IsoSciences [13]

  • Alsachim (a Shimadzu Group Company) [14][15][16]

Quality Verification Upon Receipt: A Self-Validating System

Upon receiving a new lot of Methionol-d3, it is imperative to perform an in-house quality verification. This not only confirms the supplier's specifications but also ensures the integrity of the standard after shipping and handling.

Recommended Protocol for Incoming Quality Control:

  • Documentation Review: Scrutinize the Certificate of Analysis for lot number, chemical purity, isotopic enrichment, and the analytical methods used for determination.

  • Visual Inspection: Examine the physical state of the compound. Methionol is a liquid at room temperature.[17]

  • Solubility Test: Confirm the solubility of the standard in the intended solvent for stock solution preparation (e.g., methanol, acetonitrile).

  • Identity Confirmation and Purity Check by LC-MS/MS:

    • Prepare a dilute solution of the Methionol-d3 standard.

    • Infuse the solution directly into the mass spectrometer to confirm the parent ion mass (M+H)+.

    • Develop a Multiple Reaction Monitoring (MRM) method to monitor the transition of the deuterated parent ion to a characteristic product ion.

    • Acquire a full scan mass spectrum to check for the presence of any unexpected ions that might indicate impurities.

  • Isotopic Purity Verification:

    • In the full scan mass spectrum, compare the signal intensity of the d3-labeled compound to any detectable signals for d0, d1, or d2 species. This provides a qualitative assessment of isotopic enrichment.

Experimental Protocol: Methionol-d3 as an Internal Standard in LC-MS/MS Analysis

The following is a generalized, step-by-step methodology for the use of Methionol-d3 as an internal standard for the quantification of Methionol in a biological matrix (e.g., plasma, urine).

5.1. Preparation of Stock and Working Solutions:

  • Methionol-d3 Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of high-purity Methionol-d3 and dissolve it in an appropriate solvent (e.g., methanol) to achieve the target concentration. Store at ≤ -20°C.

  • Methionol Analyte Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the non-deuterated Methionol in the same manner.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the appropriate solvent to a concentration that will yield a robust signal in the LC-MS/MS system after being added to the sample.

  • Analyte Working Solutions for Calibration Curve: Serially dilute the analyte stock solution to prepare a series of working solutions for spiking into the blank matrix to create calibration standards.

5.2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the biological sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to each tube and vortex briefly. This is a critical step to ensure that the internal standard is subjected to the same extraction procedure as the analyte.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5.3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to ensure chromatographic separation of Methionol from other matrix components.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Methionol (Analyte): Determine the precursor ion ([M+H]+) and a specific product ion.

      • Methionol-d3 (IS): Determine the precursor ion ([M+H]+, which will be +3 Da higher than the analyte) and the corresponding product ion.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for both analyte and IS to maximize signal intensity.

5.4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind supplier selection, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_IS Prepare Methionol-d3 Stock work_IS Prepare IS Working Solution stock_IS->work_IS spike_IS Spike IS into Sample work_IS->spike_IS stock_analyte Prepare Analyte Stock work_analyte Prepare Analyte Working Solutions stock_analyte->work_analyte sample Aliquot Biological Sample sample->spike_IS precipitate Protein Precipitation spike_IS->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Integrate Peak Areas ms->integrate ratio Calculate Area Ratios integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify G start Start: Need High-Purity Methionol-d3 search Identify Potential Suppliers start->search request_coa Request Certificate of Analysis search->request_coa evaluate_purity Evaluate Chemical & Isotopic Purity request_coa->evaluate_purity select Select Supplier evaluate_purity->select Purity Meets Requirements fail Purity Not Met evaluate_purity->fail Purity Does Not Meet Requirements custom_synthesis Consider Custom Synthesis custom_synthesis->request_coa fail->search fail->custom_synthesis

Sources

Protocols & Analytical Methods

Method

Application Note: Stable Isotope Dilution Assay (SIDA) for the Quantitation of Methionol in Fermentation Matrices

Introduction & Scientific Context Methionol (3-(methylthio)-1-propanol) is a sulfur-containing volatile alcohol that plays a critical role in the flavor profile of fermented products, including wine, beer, and soy sauce....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methionol (3-(methylthio)-1-propanol) is a sulfur-containing volatile alcohol that plays a critical role in the flavor profile of fermented products, including wine, beer, and soy sauce. While it contributes savory, potato-like, or meaty notes at high concentrations, it provides essential body and complexity at lower levels.

The Analytical Challenge

Quantifying methionol is notoriously difficult due to three factors:

  • Matrix Complexity: Fermentation broths contain high levels of ethanol and carbohydrates that suppress ionization and compete for headspace equilibrium.

  • Sulfur Reactivity: Sulfur-containing compounds are prone to adsorption on metal surfaces (inlets, liners), leading to peak tailing and non-linear responses.

  • Volatility: As a semi-volatile compound, methionol's recovery varies significantly based on temperature and ionic strength.

The Solution: Stable Isotope Dilution Assay (SIDA)

To overcome these variances, this protocol utilizes Methionol-d3 (S-methyl-d3) as an Internal Standard (IS). Because the physicochemical properties of Methionol-d3 (vapor pressure, solubility, adsorption coefficient) mimic the native analyte almost perfectly, any loss during extraction or injection is mirrored by the IS. By quantifying the ratio of the native analyte to the IS, we achieve self-validating accuracy that external calibration cannot match.

Metabolic Origin: The Ehrlich Pathway

Understanding the biological origin of methionol is essential for process control. Methionol is primarily derived from L-Methionine via the Ehrlich pathway in yeast (Saccharomyces cerevisiae).

Pathway Visualization

The diagram below illustrates the catabolism of Methionine into Methionol.[1][2] The critical steps involve transamination to KMBA, decarboxylation to Methional, and final reduction to Methionol.[1][2]

EhrlichPathway Methionine L-Methionine KMBA α-Keto-γ-(methylthio)butyrate (KMBA) Methionine->KMBA Aminotransferase (BAT1/BAT2) Methional Methional (Aldehyde) KMBA->Methional Decarboxylase (ARO10/PDC) Methionol Methionol (Alcohol) Methional->Methionol Alcohol Dehydrogenase (ADH) Methionic Acid Methionic Acid Methional->Methionic Acid Oxidation

Figure 1: The Ehrlich pathway for the conversion of Methionine to Methionol.[2] The reduction step to Methionol is the primary target for flavor modulation.

Experimental Protocol

Materials & Reagents
  • Analyte: Methionol (CAS 505-10-2), >98% purity.

  • Internal Standard: Methionol-d3 (S-methyl-d3), >98% isotopic purity.

  • Solvent: Ethanol (LC-MS grade) and Milli-Q Water.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Instrumentation: HS-SPME-GC-MS

We utilize Headspace Solid-Phase Microextraction (HS-SPME) .[3] This solvent-free technique relies on the equilibrium between the sample matrix, the headspace, and the fiber coating.

  • GC System: Agilent 8890 or equivalent.

  • Detector: Single Quadrupole MS (Agilent 5977 or equivalent) with Electron Impact (EI) source.

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[4]

    • Why: The triple-phase fiber covers a wide polarity and molecular weight range. The Carboxen layer is specifically effective for small sulfur volatiles.

Instrumental Parameters
ParameterSettingRationale
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Polar phase is required to improve peak shape of the hydroxyl (-OH) group and separate it from non-polar hydrocarbons.
Inlet Temp 250°C (Splitless)Ensures rapid desorption of high-boiling sulfur compounds from the SPME fiber.
Carrier Gas Helium @ 1.0 mL/minConstant flow maintains retention time stability.
Oven Program 40°C (3 min) -> 5°C/min -> 230°C (5 min)Slow ramp separates Methionol from co-eluting fermentation esters.
MS Source 230°C, 70 eVStandard EI ionization.
Acquisition SIM Mode (See Table Below)Selected Ion Monitoring maximizes sensitivity by focusing only on diagnostic ions.
SIM Acquisition Table
CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2
Methionol (Native) 61 106 (M+)75
Methionol-d3 (IS) 64 109 (M+)78

Note on Ions: The molecular ion (M+) for Methionol is m/z 106. However, the base peak (most abundant) is usually m/z 61 (CH3-S-CH2+). For the d3-isotope, the methyl group is deuterated, shifting the base peak to m/z 64 (CD3-S-CH2+).

Step-by-Step Workflow

This workflow is designed to maximize the "Salting Out" effect, driving volatiles into the headspace for fiber adsorption.

Workflow Sample 1. Sample Aliquot (5 mL Matrix) Spike 2. Spike IS (Methionol-d3) Sample->Spike Salt 3. Add NaCl (1.5g - Saturation) Spike->Salt Equilib 4. Equilibration (40°C, 15 min, Agitation) Salt->Equilib Extract 5. SPME Extraction (40°C, 30 min) Equilib->Extract Desorb 6. GC Desorption (250°C, 3 min) Extract->Desorb

Figure 2: HS-SPME-GC-MS Workflow for Methionol Quantitation.

Detailed Steps:

  • Preparation: Place 5 mL of sample (wine/broth) into a 20 mL headspace vial.

  • Spiking: Add 10 µL of Methionol-d3 working solution (e.g., 100 mg/L).

    • Critical: The final concentration of the IS should be within the same order of magnitude as the expected analyte concentration.

  • Salting Out: Add 1.5 g of NaCl. Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation: Vortex for 30 seconds to dissolve salt. Place in the autosampler heating block at 40°C for 15 minutes (agitation on).

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C.

  • Analysis: Desorb in the GC inlet for 3 minutes.

Data Analysis & Calculation

Quantification is performed using the Response Ratio (RR) method.

Calculate Response Ratio


Calibration Curve Construction

Prepare a calibration curve by spiking a synthetic matrix (12% Ethanol/Water) with increasing concentrations of native Methionol (e.g., 10, 50, 100, 500, 1000 µg/L) while keeping the Methionol-d3 concentration constant.

Plot


 (y-axis) vs. Concentration Ratio (x-axis).


Final Calculation


Where 

is the slope and

is the y-intercept of the linear regression.

Expert Insights & Troubleshooting

The "Deuterium Effect"

Although deuterium is chemically similar to hydrogen, it is slightly more lipophilic. On high-efficiency capillary columns, Methionol-d3 may elute slightly earlier (0.01 - 0.05 min) than native Methionol. Ensure your integration windows are wide enough to capture both, or set relative retention time (RRT) windows in your software.

System Inertness

Methionol contains a thioether group (-S-). If you observe poor peak shape or high variation (RSD > 15%), it is likely due to active sites in the GC inlet.

  • Action: Replace the inlet liner with an Ultra-Inert (deactivated) liner containing glass wool.

  • Action: Trim 10cm from the front of the GC column.

Carryover

Sulfur compounds stick to SPME fibers.

  • Action: Implement a "Fiber Bake-out" step (260°C for 5 mins) between every sample injection to prevent ghost peaks in subsequent runs.

References

  • Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. Link

  • Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Analytical and Bioanalytical Chemistry. Link

  • Fedrizzi, B., et al. (2007). Aging and the occurrence of sulfur compounds in wine. Journal of Agricultural and Food Chemistry. Link

  • NIST Chemistry WebBook. Methionol Mass Spectrum. Link

Sources

Application

Application Note: Mass Spectrometry Fragmentation & Quantification of Methionol-d3

This Application Note is designed for researchers and analytical chemists involved in the quantification of volatile sulfur compounds (VSCs), specifically within the context of enology, fermentation science, and drug met...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the quantification of volatile sulfur compounds (VSCs), specifically within the context of enology, fermentation science, and drug metabolism.

Target Analyte: 3-(Methylthio)propanol-d3 (


-methyl-

) Methodology: GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry)[1]

Introduction & Scientific Context

Methionol (3-(methylthio)-1-propanol) is a sulfur-containing higher alcohol derived from the metabolism of Methionine via the Ehrlich pathway.[2] It is a critical aroma compound in wine and fermented beverages, contributing "cooked potato" or "cauliflower" notes at high concentrations, yet adding savory complexity at lower levels.

Precise quantification of Methionol in complex matrices (e.g., grape must, plasma, fermentation broth) requires Stable Isotope Dilution Assays (SIDA). Methionol-d3 (specifically the


-methyl-

isotopologue) is the gold-standard Internal Standard (IS) because it shares identical chromatographic retention behavior and extraction efficiency with the analyte while offering distinct mass spectral resolution.

This guide details the fragmentation mechanics of Methionol-d3 under Electron Ionization (70 eV), providing a self-validating protocol for ion selection in Selected Ion Monitoring (SIM) modes.

Experimental Protocol: GC-EI-MS Workflow

Reagents & Standards
  • Analyte: Methionol (CAS: 505-10-2).

  • Internal Standard: Methionol-d3 (

    
    -methyl-
    
    
    
    ).
    • Note: Ensure the deuterium label is on the

      
      -methyl group (
      
      
      
      ), not the propyl chain, to prevent deuterium scrambling or exchange during ionization.
  • Solvent: Dichloromethane (DCM) or Ethanol (LC-MS grade).

Instrumental Parameters (Recommended)

This protocol is optimized for a single-quadrupole MS, but transferable to Triple-Quad (MRM) setups.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)70 eV provides reproducible, library-matchable fragmentation.
Source Temp 230°CPrevents condensation of less volatile sulfur species.
Transfer Line 250°CEliminates cold spots between GC and MS.
Column DB-WAX or equivalentPolar phase required to retain and separate polar alcohols like Methionol.
Carrier Gas Helium (1.0 mL/min)Standard flow for optimal ionization efficiency.
Scan Mode SIM (Selected Ion Monitoring)Essential for trace-level quantification (ppb/ppt range).
Sample Preparation & Extraction Workflow

Visualization of the analytical logic:

AnalyticalWorkflow Sample Complex Matrix (Wine/Plasma) Spike Spike IS (Methionol-d3) Sample->Spike 1. Normalization Extract L-L Extraction (DCM) or SPME Spike->Extract 2. Isolation GC GC Separation (Wax Column) Extract->GC 3. Resolution Ionization EI Source (70 eV) GC->Ionization 4. Fragmentation Detection SIM Detection (m/z 61, 64) Ionization->Detection 5. Quantification

Figure 1: Step-by-step analytical workflow ensuring internal standard equilibration before extraction.

Fragmentation Analysis & Mechanism

Understanding the causality of fragmentation is vital for distinguishing the analyte from matrix interference. Methionol contains two heteroatoms (Sulfur and Oxygen), but Sulfur has a lower ionization energy (~10.3 eV) compared to Oxygen (~12.6 eV). Therefore, the radical cation charge initially localizes on the Sulfur atom.

Key Fragmentation Pathways
  • Molecular Ion (

    
    ):  The parent ion is stable enough to be observed.
    
    • Native: m/z 106.

    • d3-IS: m/z 109.

  • 
    -Cleavage (Base Peak):  The radical cation on sulfur triggers homolytic cleavage of the C-C bond alpha to the sulfur. This generates the resonance-stabilized sulfonium ion.
    
    • Mechanism:[2][3][4][5][6][7]

      
      
      
    • Native: m/z 61.[1]

    • d3-IS: m/z 64 (

      
      ).
      
  • Inductive Cleavage (

    
     bond):  Simple cleavage of the propyl chain.
    
    • Native: m/z 47 (

      
      ).[1]
      
    • d3-IS: m/z 50 (

      
      ).
      
  • Loss of Hydroxymethyl (

    
    ):  Cleavage near the hydroxyl group (less favored than S-cleavage but observable).
    
    • Native: m/z 75 (

      
      ).
      
    • d3-IS: m/z 78 (

      
      ).
      
Mechanistic Visualization

The following diagram illustrates the specific mass shifts caused by the deuterated methyl group.

FragmentationPathway M_Native Native Methionol (M+) m/z 106 [CH3-S-CH2-CH2-CH2-OH]+. Frag_Alpha_Nat α-Cleavage Ion m/z 61 [CH3-S=CH2]+ M_Native->Frag_Alpha_Nat Loss of •CH2CH2OH (Base Peak) Frag_MethylS_Nat Methylthio Ion m/z 47 [CH3-S]+ M_Native->Frag_MethylS_Nat Inductive Cleavage M_D3 Methionol-d3 (M+) m/z 109 [CD3-S-CH2-CH2-CH2-OH]+. Frag_Alpha_D3 α-Cleavage Ion (d3) m/z 64 [CD3-S=CH2]+ M_D3->Frag_Alpha_D3 Mass Shift +3 Da Frag_MethylS_D3 Methylthio Ion (d3) m/z 50 [CD3-S]+ M_D3->Frag_MethylS_D3 Mass Shift +3 Da

Figure 2: Comparative fragmentation pathways showing the +3 Da mass shift retention in sulfur-containing fragments.

Data Interpretation & Quantification Table

To establish a self-validating method, you must monitor at least three ions per compound: one Quantifier (most abundant) and two Qualifiers (for ratio confirmation).

Table 1: SIM Parameters for Methionol Analysis
AnalyteTarget Ion Typem/zOrigin/Fragment StructureRelative Abundance (Approx)
Methionol (Native) Quantifier 106 Molecular Ion (

)
High (Specificity)
Qualifier 161

100% (Base Peak)
Qualifier 247

30-40%
Qualifier 375

10-20%
Methionol-d3 Quantifier 109 Molecular Ion (

)
High
Qualifier 164

100% (Base Peak)
Qualifier 250

30-40%
Qualifier 378

10-20%

Note on Quantifier Selection: While m/z 61 is often the base peak (highest intensity), it is in a "noisy" region of the mass spectrum where many low-molecular-weight hydrocarbons appear.

  • Recommendation: Use m/z 106 (Native) and 109 (d3) for quantification if sensitivity allows, as they offer higher specificity.

  • Alternative: If sensitivity is the limiting factor, use m/z 61 and 64 , but strictly validate the ion ratios to ensure no co-eluting interference.

References

  • BenchChem. (2025).[1] Unraveling the Fragmentation Pattern of 3-(methylthio)propanal. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). 3-(Methylthio)-1-propanol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Fedrizzi, B., et al. (2010). S-methylmethionine-d3 synthesis and application in wine analysis. Journal of Agricultural and Food Chemistry. (Contextual grounding for S-methyl labeling).
  • Deed, R. C., et al. (2019). The fate of S-methylmethionine during fermentation. Australian Journal of Grape and Wine Research. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from

Sources

Method

Incorporation of Methionol-d3 in cell culture studies

Technical Application Note: Metabolic Tracing and Quantification of Sulfur Volatiles using Methionol-d3 Abstract & Strategic Overview This guide details the incorporation of Methionol-d3 (3-(methyl-d3-thio)-1-propanol) i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Metabolic Tracing and Quantification of Sulfur Volatiles using Methionol-d3

Abstract & Strategic Overview

This guide details the incorporation of Methionol-d3 (3-(methyl-d3-thio)-1-propanol) in cell culture systems. While Methionine-d3 is the standard for proteomic labeling (SILAC), Methionol-d3 serves a distinct, critical role in two specific domains of drug development and biotechnology:

  • Bioprocess Optimization (Yeast/Fungi): Tracing the Ehrlich Pathway to control fusel alcohol production, which influences the organoleptic profiles of fermented pharmaceuticals and nutraceuticals.

  • Redox Biology (Mammalian): Acting as a probe for oxidative stress and sulfur metabolism. Methionol is the reduced form of methional; its re-oxidation or esterification tracks the cell's redox capacity and detoxification mechanisms.

Why Methionol-d3? The deuterium label (–SCD₃) provides a chemically stable, non-exchangeable mass shift (+3 Da). This allows for precise discrimination between endogenous methionol (produced from cellular methionine) and the exogenous tracer, or serves as an absolute quantification standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Scientific Mechanism & Pathway Logic

To effectively use Methionol-d3, one must understand its metabolic position. It is not a protein building block but a metabolic endpoint or intermediate.

The Ehrlich Pathway & Sulfur Salvage

In S. cerevisiae and specific mammalian contexts, the pathway flows as follows: Methionine




-Keto-

-(methylthio)butyrate (KMBA)

Methional

Methionol .
  • Forward Flux (Reduction): Driven by Alcohol Dehydrogenases (ADHs).

  • Reverse Flux (Oxidation): Rare, but indicative of specific salvage attempts or high oxidative stress.

  • Derivatization: Methionol can be acetylated to 3-(methylthio)propyl acetate (a key ester).[1]

MethionolPath Met L-Methionine KMBA KMBA (α-Keto acid) Met->KMBA Transamination Methional Methional (Aldehyde) KMBA->Methional Decarboxylation Methionol METHIONOL-d3 (Tracer Input) Methional->Methionol ADH (Reduction) Salvage Methionine Salvage Methional->Salvage Acetate Methionyl Acetate-d3 (Ester) Methionol->Acetate ATF1 (Esterification)

Figure 1: Metabolic fate of Methionol-d3. The tracer (Green) can either be oxidized back to Methional or esterified to Acetate.

Experimental Protocols

Protocol A: Methionol-d3 as an Internal Standard (Quantification)

Use Case: Quantifying endogenous methionol production in fermentation broth or plasma.

Principle: Spike the lysate/media with a known concentration of Methionol-d3 immediately at the quenching step. The ratio of Endogenous (d0) to Standard (d3) corrects for extraction efficiency and matrix effects.

Materials:

  • Methionol-d3 (Purity >98% isotopic enrichment).

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • GC-MS System (Single Quadrupole or ToF).

Step-by-Step:

  • Sample Collection: Harvest 1 mL of cell culture supernatant.

  • Spiking: Immediately add 10 µL of Methionol-d3 Working Solution (e.g., 100 µg/mL in Ethanol) to the sample.

    • Critical: Final concentration should be close to the expected endogenous concentration (e.g., 1 ppm).

  • Salt-Assisted Extraction: Add 0.2g NaCl (saturate the aqueous phase) to drive volatiles into the organic phase.

  • Solvent Addition: Add 500 µL Dichloromethane. Vortex vigorously for 1 min.

  • Phase Separation: Centrifuge at 3,000 x g for 5 min.

  • Analysis: Inject 1 µL of the lower organic layer (DCM) into the GC-MS.

Protocol B: Metabolic Flux Analysis (Bioconversion Tracing)

Use Case: Determining the rate of esterification (Flavor biosynthesis) or oxidation (Detoxification).

Materials:

  • Base Media: Chemically Defined Media (CDM) or Minimal Media (YNB).

  • Tracer: Methionol-d3 (dissolved in DMSO).

Step-by-Step:

1. Pre-Culture & Seeding

  • Inoculate cells (e.g., S. cerevisiae or CHO cells) in standard media.

  • Grow to mid-log phase (

    
     or 
    
    
    
    cells/mL).

2. Tracer Pulse (The "Incorporation")

  • Toxicity Check: Methionol can be toxic >1 g/L.

  • Dosing: Add Methionol-d3 to the culture to a final concentration of 100–500 µM .

    • Note: Use a sealed culture vessel (e.g., crimp-top vial or anaerobic flask) if possible, as Methionol is semi-volatile.

  • Incubation: Incubate for the desired timecourse (e.g., 2h, 4h, 24h).

3. Quenching & Harvesting

  • Stop Metabolism: Rapidly cool cells on ice.

  • Separation: Centrifuge (4°C, 4,000 rpm, 5 min).

    • Supernatant: Contains excreted metabolites (Ester-d3).

    • Pellet: Contains intracellular metabolites (re-oxidized Methional-d3).

4. Sample Preparation (Headspace SPME)

  • For volatile esters, Solid Phase Microextraction (SPME) is superior to liquid extraction.

  • Place 2 mL supernatant in a 10 mL headspace vial.

  • Incubate at 60°C for 10 min.

  • Expose SPME fiber (DVB/CAR/PDMS) for 20 min.

Analytical Method: GC-MS Configuration

To successfully detect the d3-incorporation, the MS method must be tuned for the specific mass shift.

Instrument Parameters:

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.[2]

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • Ionization: Electron Impact (EI) @ 70 eV.

Target Ions (SIM Mode):

CompoundMolecular Ion (M+)Quantifier IonQualifier IonRetention Time (Approx)
Methionol (d0) m/z 106106 61 (

)
8.5 min
Methionol-d3 m/z 109109 64 (

)
8.5 min
Methionyl Acetate (d0) m/z 14888 6110.2 min
Methionyl Acetate-d3 m/z 15191 6410.2 min

Note: The shift of +3 Da is preserved in the molecular ion and the sulfur-containing fragment. The d3-methyl group is very stable and does not exchange with solvent protons.

Data Analysis & Interpretation

Calculating Incorporation Efficiency: To determine how much of the downstream product (e.g., Acetate ester) is derived from the exogenous Methionol-d3 versus endogenous methionine:



Visualizing the Workflow:

Workflow cluster_1 Phase 1: Culture & Labeling cluster_2 Phase 2: Extraction cluster_3 Phase 3: Analysis Step1 Cell Culture (Mid-Log Phase) Step2 Add Methionol-d3 (100-500 µM) Step1->Step2 Step3 Incubation (Sealed Vessel) Step2->Step3 Step4 Centrifugation (Separate Media/Cells) Step3->Step4 Step5 Headspace/SPME Sampling Step4->Step5 Step6 GC-MS Analysis (SIM Mode: 106/109) Step5->Step6 Step7 Data Calculation (Isotope Ratio) Step6->Step7

Figure 2: Step-by-step workflow for Methionol-d3 incorporation and analysis.

Troubleshooting & Expert Tips

  • Volatility Loss: Methionol has a boiling point of ~190°C, but it has high vapor pressure. If your recovery is low, ensure you are using screw-cap vials with PTFE/Silicone septa during incubation, not breathable membranes.

  • Oxidation Artifacts: Methionol can oxidize to Methional in air. Always keep samples on ice and analyze within 24 hours. If storing, freeze at -80°C.

  • Dose Toxicity: In mammalian cells (CHO/HEK), Methionol is not a standard nutrient. Perform a cytotoxicity assay (MTT/CCK-8) before the main experiment. Generally, keep concentrations

    
     mM.
    
  • Background Interference: Check your "d0" channel. Some complex media (yeast extract) contain high levels of unlabeled Methionol. Run a "Media Only" blank to subtract this background.

References

  • Hazelwood, L. A., et al. (2008). The Ehrlich pathway for fusel alcohol production: a century of research on Saccharomyces cerevisiae metabolism.[3] Applied and Environmental Microbiology, 74(8), 2259–2266. Link

  • Perpète, P., et al. (2006). Methionine catabolism in Saccharomyces cerevisiae. FEMS Yeast Research, 6(1), 48–56. Link

  • López-Rituerto, E., et al. (2010). Investigations of the Ehrlich pathway in Saccharomyces cerevisiae using 13C-NMR. Journal of Agricultural and Food Chemistry, 58(8), 4992–4999. Link

  • Chin, J. W., et al. (2014). Quantitation of cellular metabolic fluxes of methionine. Metabolic Engineering, 26, 1–18. Link

  • Sigma-Aldrich. (2023). 3-(Methylthio)-1-propanol Product Specification & Safety Data Sheet. Link[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methionol-d3 Isotopic Integrity

The following Technical Support Guide is designed for researchers and analytical scientists working with Methionol-d3 (3-(Methylthio)-1-propanol-d3).[1] It addresses the specific challenges of isotopic integrity, stabili...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with Methionol-d3 (3-(Methylthio)-1-propanol-d3).[1] It addresses the specific challenges of isotopic integrity, stability, and signal preservation.[1]

Subject: Preventing Isotopic Exchange and Signal Loss in Methionol-d3 Reagents Chemical Entity: 3-(Methylthio)propanol-d3 (typically


-methyl-

labeled) CAS: 1082582-04-4 (Generic for d3 analog)[1]

Core Technical Analysis: The Physics of Exchange

Before implementing a protocol, it is critical to diagnose the type of instability you are observing. In 90% of support cases regarding "isotopic exchange" with Methionol-d3, the issue is actually oxidative degradation or labile proton exchange on the hydroxyl group, not the loss of the core deuterium label.

The Stability Spectrum of Methionol-d3

The stability of your deuterium label depends entirely on its position within the molecule.[1]

Label PositionChemical NotationExchange RiskMechanism of Loss
S-Methyl (Standard)

Low Requires extreme base (

equiv.) or radical attack.[1]
Hydroxyl

Critical Instantaneous exchange with atmospheric moisture or protic solvents.[1]
Propyl Chain

Low Stable unless subjected to metabolic dehydrogenation (enzymatic).[1]

Expert Insight: The protons on the methyl group attached to sulfur (


) have a 

of approximately 45-50 .[1] Under standard aqueous, organic, or even moderately basic conditions (e.g., pH 10), these protons do not exchange with the solvent.[1] If you are observing a loss of the

mass shift, investigate oxidative desulfurization or ionization suppression before assuming isotopic exchange.[1]

Experimental Protocols: Preserving Isotopic Integrity

Protocol A: Storage and Handling (Prevention of "Apparent" Exchange)

Use this protocol to prevent oxidative degradation which mimics signal loss.

Context: Methionol is highly susceptible to oxidation to Methional (aldehyde) or Methionol Sulfoxide .[1] This shifts the molecular weight (


), which users often misinterpret as a loss of the deuterated standard (

).
  • The Argon Blanket Rule:

    • Step: Always purge the headspace of the storage vial with dry Argon or Nitrogen after every use.

    • Reason: Oxygen facilitates the formation of sulfoxides.

  • Solvent Selection:

    • Preferred: Anhydrous Dichloromethane (DCM) or Methanol (degassed).[1]

    • Avoid: Ethers (form peroxides which attack the sulfur) or water stored without antioxidants.

  • Antioxidant Additives (For Aqueous Solutions):

    • If preparing aqueous stock solutions, add 0.1% Ascorbic Acid or EDTA .[1] This chelates metals that catalyze sulfur oxidation.[1]

Protocol B: Preventing H/D Exchange (For O-D Labeled Analogs)

Use this protocol ONLY if you have specifically synthesized O-deuterated Methionol (


).[1]
  • Glassware Preparation:

    • All glassware must be oven-dried at 120°C for 4 hours and cooled in a desiccator.

    • Surface silanization (e.g., with DMCS) is recommended to remove active surface silanols.

  • Proton Scavenging:

    • Add a molecular sieve (3Å or 4Å) to the solvent to trap trace moisture.

    • Warning: Do not use acidic molecular sieves, as they can catalyze exchange.[1]

Protocol C: Derivatization for GC-MS (Locking the Molecule)

To prevent exchange during analysis, block the active hydroxyl group.[1]

Method: Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Mix: 50 µL Sample + 50 µL MSTFA.

  • Incubate: 60°C for 30 minutes.

  • Mechanism: Converts

    
     to 
    
    
    
    . This removes the exchangeable proton and stabilizes the molecule for gas chromatography.
    • Note: The

      
       group remains untouched and stable.[1]
      

Troubleshooting & Diagnostics (FAQs)

Q1: I see a mass peak at M+0 (unlabeled) increasing over time. Is my deuterium exchanging?

Diagnosis: Likely No . Explanation: Direct exchange of


 to 

is chemically impossible under standard laboratory conditions.[1] Root Cause:
  • Contamination: You are introducing natural abundance Methionol from the matrix (e.g., if analyzing wine or fermentation broths).

  • Carryover: The HPLC/GC column has residual unlabeled material from a previous high-concentration run. Solution: Run a "Blank" injection (pure solvent) immediately after your standard.[1] If the M+0 peak persists, it is carryover.[1]

Q2: My Methionol-d3 signal intensity is dropping, but I don't see M+0.

Diagnosis: Oxidation or Adsorption .[1] Explanation: The molecule is not turning into Methionol-d0; it is turning into Methionol-Sulfoxide (


) or sticking to the glass.[1]
Action: 
  • Check for a peak at m/z = Parent + 16 .[1]

  • Switch to silanized amber glass vials to prevent wall adsorption.[1]

Q3: Can I use Methionol-d3 in basic extraction buffers (pH > 10)?

Diagnosis: Yes, but with caution. Explanation: While the


 is stable, high pH can promote elimination reactions  (E2) if the temperature is high, converting Methionol to allyl sulfides.[1]
Limit:  Keep extraction pH < 9 and temperature < 40°C.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for diagnosing stability issues with Methionol-d3.

MethionolStability Start Issue: Loss of Methionol-d3 Signal CheckMass Check Mass Spectrum Start->CheckMass MassM0 Peak appears at M+0 (Unlabeled) CheckMass->MassM0 MassM16 Peak appears at M+16 (Sulfoxide) CheckMass->MassM16 NoNewPeak No new peaks observed CheckMass->NoNewPeak DiagExchange Contamination or Carryover (Not Exchange) MassM0->DiagExchange Likely Cause DiagOxidation Oxidative Degradation MassM16->DiagOxidation Likely Cause DiagAdsorption Adsorption to Vials or Ion Suppression NoNewPeak->DiagAdsorption Likely Cause ActionClean Action: Run Blanks, Check Matrix Interference DiagExchange->ActionClean ActionArgon Action: Purge with Argon, Add Ascorbic Acid DiagOxidation->ActionArgon ActionSilanize Action: Use Silanized Glass, Check Ion Source DiagAdsorption->ActionSilanize

Caption: Diagnostic workflow for identifying the root cause of Methionol-d3 signal loss. Most "exchange" issues are actually contamination or oxidation.[1]

Summary of Quantitative Data

ParameterValueRelevance to Stability

(S-Methyl Protons)
~45-50Extremely Stable. No exchange in water/base.[1]

(Hydroxyl Proton)
~16Labile. Exchanges instantly in protic solvents.
Oxidation Potential HighForms Sulfoxide (

). Requires antioxidants.[1]
Storage Temp -20°CSlows oxidation and elimination reactions.[1]

References

  • MedChemExpress. (n.d.).[1] Methionol-d3 Product Information. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] L-Methionine-(methyl-d3) Technical Data. Retrieved from [1]

  • BenchChem. (2025).[1] Preventing deuterium exchange in 1-Heptanol-d1 experiments. Retrieved from [1]

  • National Institutes of Health (NIH). (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Retrieved from [1]

  • Wikipedia. (n.d.). Methionol.[1][2] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Isotopic Purity Assessment of Commercially Available Methionol-d3

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern research and pharmaceutical development, the use of stable isotope-labeled compounds is indispensable. Methionol-d3, a deuterated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and pharmaceutical development, the use of stable isotope-labeled compounds is indispensable. Methionol-d3, a deuterated analog of methionol, serves as a critical internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic research. The precision and reliability of these applications are fundamentally dependent on the isotopic purity of the labeled compound. This guide provides an in-depth comparison of commercially available Methionol-d3, focusing on the essential analytical techniques for verifying its isotopic enrichment and overall quality.

The Critical Role of Isotopic Purity

Comparing Commercial Methionol-d3: A Data-Driven Approach

Several reputable suppliers offer Methionol-d3. While obtaining lot-specific Certificates of Analysis (CoA) without purchase can be difficult, manufacturers typically provide minimum purity specifications. Below is a comparative summary based on publicly available data for related deuterated compounds from leading suppliers.

SupplierProduct NameStated Isotopic PurityAnalytical Techniques Mentioned
Supplier A (e.g., Cambridge Isotope Laboratories, Inc.) L-Methionine (methyl-D₃, 98%)≥98%NMR, Mass Spectrometry
Supplier B (e.g., Cayman Chemical) L-Methionine-d3≥99% deuterated forms (d1-d3)GC- or LC-MS
Supplier C (e.g., Sigma-Aldrich) L-Methionine-(methyl-d3)≥98 atom % DNot specified on product page

Note: This table is representative and researchers should always request a lot-specific Certificate of Analysis for the exact product they intend to purchase. The CoA provides the most accurate and detailed quality assessment.

Deconstructing the Certificate of Analysis: What to Look For

A comprehensive CoA is a self-validating document that provides critical information about the quality of the Methionol-d3. Key parameters to scrutinize include:

  • Isotopic Purity/Enrichment: This is the most crucial parameter and should be clearly stated, often as "atom % D".

  • Chemical Purity: Typically determined by HPLC or GC, this indicates the percentage of the desired compound, free from other chemical impurities.

  • Analytical Method: The CoA should specify the techniques used for purity assessment (e.g., ¹H NMR, Mass Spectrometry).

  • Lot Number: Ensures traceability of the specific batch.

  • Date of Analysis: Provides an indication of the age of the data.

Core Analytical Techniques for Isotopic Purity Assessment

The two pillars of isotopic purity determination for deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used to quantify the degree of deuteration.[1]

¹H NMR (Proton NMR): The Litmus Test for Deuteration

The principle behind using ¹H NMR for assessing the isotopic purity of Methionol-d3 is straightforward: the signal from the methyl protons (CH₃) will be significantly diminished or absent in a highly deuterated sample (CD₃).

Experimental Protocol: ¹H NMR Analysis of Methionol-d3

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methionol-d3.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d4) that does not have signals overlapping with the analyte.

    • Add a known amount of an internal standard with a distinct, well-resolved signal (e.g., tetramethylsilane - TMS, or another stable compound).

  • Instrument Parameters (300-500 MHz NMR Spectrometer):

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Integrate the area of the residual proton signal of the methyl group in Methionol-d3.

    • Integrate the area of a known proton signal from the internal standard.

    • Calculate the isotopic purity by comparing the integral of the residual methyl signal to the integral of the internal standard, taking into account the number of protons each signal represents.

Interpreting the ¹H NMR Spectrum of Methionol

In a standard ¹H NMR spectrum of non-deuterated Methionol, you would expect to see distinct signals for the different proton environments. For Methionol-d3, the signal corresponding to the methyl group should be significantly reduced.

Caption: Expected ¹H NMR signal changes upon deuteration of Methionol.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct detection and quantification of the different isotopologues (d0, d1, d2, d3) of Methionol.

Experimental Protocol: LC-MS/MS Analysis of Methionol-d3

  • Sample Preparation:

    • Prepare a dilute solution of Methionol-d3 (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of formic acid to aid ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for this type of molecule.

    • Scan Mode: Full scan mode to detect all isotopologues.

    • Mass Range: A narrow range around the expected m/z of the protonated molecule [M+H]⁺.

    • Resolution: High resolution (>10,000) is crucial to separate the isotopologue peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the [M+H]⁺ of the d0, d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue to determine the isotopic distribution and overall purity.

Visualizing the Isotopic Purity Assessment Workflow

G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_sample Dissolve Methionol-d3 and Internal Standard nmr_acquire Acquire ¹H NMR Spectrum nmr_sample->nmr_acquire nmr_process Integrate Signals nmr_acquire->nmr_process nmr_calc Calculate Isotopic Purity nmr_process->nmr_calc end Verified Isotopic Purity nmr_calc->end ms_sample Prepare Dilute Solution ms_inject Inject into LC-MS/MS ms_sample->ms_inject ms_acquire Acquire Full Scan HRMS Data ms_inject->ms_acquire ms_process Extract and Integrate Isotopologue Peaks ms_acquire->ms_process ms_calc Determine Isotopic Distribution ms_process->ms_calc ms_calc->end start Commercial Methionol-d3 Sample start->nmr_sample start->ms_sample

Caption: Workflow for the comprehensive isotopic purity assessment of Methionol-d3.

Conclusion and Best Practices

The accurate determination of the isotopic purity of commercially available Methionol-d3 is paramount for the integrity of research data. While suppliers provide valuable specifications, it is the responsibility of the end-user to independently verify the quality of these critical reagents.

Key Recommendations:

  • Always Request a Lot-Specific Certificate of Analysis: This document is the primary source of information regarding the purity of the specific batch you are purchasing.

  • Employ Orthogonal Analytical Techniques: Combining NMR and Mass Spectrometry provides a comprehensive and robust assessment of both isotopic and chemical purity.

  • Establish In-House Quality Control: For critical applications, performing your own NMR and/or MS analysis upon receipt of a new batch of Methionol-d3 is a sound scientific practice.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, [Link]

Sources

Comparative

A Researcher's Guide to Isotopic Standards: Methionol-d3 vs. 13C-Labeled Analogues in Quantitative Mass Spectrometry

In the landscape of quantitative analysis, particularly within drug metabolism, proteomics, and metabolomics, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accuracy and pre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative analysis, particularly within drug metabolism, proteomics, and metabolomics, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accuracy and precision. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that relies on these standards to correct for variability during sample preparation and analysis.[1] However, the choice of isotope—typically deuterium (²H or D) versus carbon-13 (¹³C)—is a critical decision that can profoundly impact experimental outcomes.

This guide provides an in-depth, objective comparison of deuterium-labeled standards, using Methionol-d3 as a prime example, against their ¹³C-labeled counterparts. We will dissect the fundamental physicochemical differences between these labeling strategies, explore the causality behind their performance in analytical systems, and provide field-proven insights to guide researchers in selecting the optimal standard for their quantitative assays.

The Core Conflict: Isotope Effects and Analytical Fidelity

The fundamental difference between deuterium and carbon-13 labeling lies in the relative mass change they introduce. Replacing a hydrogen atom (¹H, ~1 amu) with deuterium (²H, ~2 amu) doubles the mass of that position.[2] In contrast, substituting a carbon-12 atom with carbon-13 results in only an 8% mass increase.[2][3] This seemingly subtle distinction has significant downstream consequences, primarily concerning the Kinetic Isotope Effect (KIE) and its impact on chromatography.

The Kinetic Isotope Effect (KIE): A Double-Edged Sword

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3]

  • Deuterium's Pronounced KIE: The C-D bond has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. The rate of a reaction involving a C-¹H bond can be 6-10 times faster than the same reaction with a C-²H bond.[2][3][4] This strong KIE can be advantageous for slowing drug metabolism but is often a liability for an internal standard.

  • ¹³C's Minimal KIE: The effect of ¹³C substitution on reaction rates is negligible, with a ¹²C reaction being only about 4% faster than the corresponding ¹³C reaction.[3][5]

This difference in KIE is a primary driver for the superior performance of ¹³C-labeled standards in IDMS. An ideal internal standard must behave identically to its unlabeled analyte throughout the entire analytical process. The significant KIE of deuterium-labeled compounds can violate this core principle.

Figure 1: The Kinetic Isotope Effect (KIE) gs_ch Ground State ts_ch Transition State gs_ch->ts_ch Activation Energy (Ea) gs_cd Ground State (Lower Zero-Point Energy) ts_cd Transition State gs_cd->ts_cd Higher Activation Energy (Ea') caption C-D bonds have lower zero-point energy, requiring more energy to reach the transition state.

Caption: KIE arises from differences in zero-point energy between isotopic bonds.

Comparative Analysis: Methionol-d3 vs. ¹³C-Labeled Standards

Let's examine the key performance characteristics that differentiate these two classes of standards.

FeatureMethionol-d3 (Deuterium Labeled)¹³C-Labeled Standard (e.g., ¹³C-Methionine)Rationale & Impact
Chromatographic Co-elution Often exhibits a retention time shift; typically elutes slightly earlier than the unlabeled analyte.Co-elutes perfectly with the unlabeled analyte.[5][6]The KIE of deuterium alters interactions with the LC stationary phase.[7] Lack of co-elution is a major drawback, as the standard and analyte can experience different matrix effects (ion suppression/enhancement), leading to inaccurate quantification.[8]
Isotopic Stability Lower. Deuterium on certain positions can be susceptible to back-exchange with protic solvents (H₂O, Methanol).High. The ¹³C label is integrated into the carbon backbone and is chemically stable, not prone to exchange.[5][9]Label instability compromises the integrity of the standard's known concentration, undermining the entire principle of isotope dilution.
Metabolic Scrambling Potential for label transfer. The methyl group of methionine is metabolically active in methylation cycles (via S-adenosyl methionine).Less prone to scrambling that affects quantification, as the entire carbon backbone can be labeled.If the d3-methyl group is transferred to another molecule, the standard is effectively lost. While ¹³C can also be metabolized, tracing the carbon backbone provides clearer flux information.[4]
Mass Shift +3 DaVariable (+1 to +n Da, depending on the number of ¹³C atoms)A +3 Da shift is generally sufficient to move the standard outside the isotopic envelope of the unlabeled analyte, preventing interference.
Cost & Availability Generally less expensive and simpler to synthesize.Typically more expensive due to the higher cost of ¹³C starting materials and more complex synthetic routes.[10]For high-throughput or cost-sensitive assays, deuterium labeling can be an attractive option if the analytical compromises are acceptable and validated.

Experimental Protocol: Head-to-Head Comparison of Internal Standards

To empirically validate the performance of Methionol-d3 versus a ¹³C-labeled standard, the following LC-MS/MS protocol provides a self-validating system. The objective is to quantify a native analyte (e.g., Methionine) in a complex matrix (e.g., plasma) and compare the accuracy and precision achieved with each standard.

1. Preparation of Standards and Samples:

  • Analyte Stock: Prepare a 1 mg/mL stock solution of unlabeled Methionine in 50:50 Methanol:Water.

  • Internal Standard (IS) Stocks: Prepare 1 mg/mL stock solutions of Methionol-d3 and ¹³C₃-Methionine.

  • Working Solutions: Create a series of calibration standards by spiking the unlabeled Methionine into charcoal-stripped plasma.

  • Sample Preparation:

    • To 100 µL of each plasma calibrator and blank plasma (for QC), add 10 µL of the appropriate IS working solution (one set for Methionol-d3, one for ¹³C₃-Methionine).

    • Vortex briefly to mix.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microfuge tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).

2. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Methionine: Q1: 150.1 -> Q3: 104.1

    • Methionol-d3: Q1: 109.2 -> Q3: 61.1 (Note: Transitions for Methionol, not Methionine)

    • ¹³C₃-Methionine: Q1: 153.1 -> Q3: 107.1

3. Data Evaluation:

  • Overlay Chromatograms: Directly compare the retention times of the native analyte, Methionol-d3, and ¹³C₃-Methionine. Note any shift between the analyte and the Methionol-d3 standard.

  • Calibration Curves: Generate separate calibration curves for each internal standard by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

  • Assess Accuracy & Precision: Analyze QC samples against both curves and compare the calculated concentrations to their known values. The standard yielding results closer to the nominal concentration with lower coefficients of variation (CV%) is superior.

Figure 2: Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation start Plasma Sample spike_d3 Spike with Methionol-d3 IS start->spike_d3 spike_c13 Spike with 13C-Standard IS start->spike_c13 ppt Protein Precipitation (Acetonitrile) spike_d3->ppt dry Evaporation ppt->dry recon Reconstitution dry->recon lcms LC-MS/MS Analysis recon->lcms eval Evaluate Data: - Retention Time Shift - Accuracy & Precision lcms->eval

Caption: Workflow for comparing internal standard performance.

Metabolic Considerations: The Fate of the Label

Beyond analytical chemistry, the biological fate of the isotopic label is crucial, especially in metabolic studies like SILAC (Stable Isotope Labeling by Amino acids in Cell Culture).[10][11][12][13] Methionine plays a central role as the precursor to S-adenosyl methionine (SAM), the universal methyl group donor.

When using a standard like Methionol-d3, or more critically, d3-Methionine in a metabolic context, the deuterated methyl group can be transferred to a vast array of molecules, including DNA, RNA, proteins, and lipids. This "scrambling" of the isotopic label complicates flux analysis, as the signal is no longer confined to the original molecule of interest.[14][15]

¹³C-labeling, especially when multiple carbons in the backbone are labeled, provides a more robust tracer for following the core carbon skeleton of methionine through metabolic pathways, offering clearer insights into its transformations.[16][17]

Figure 3: Methionine Metabolism met Methionine (with d3-methyl group) sam S-Adenosyl Methionine (SAM) met->sam ATP acceptor Methyl Acceptor (DNA, Protein, etc.) sam->acceptor sah S-Adenosyl Homocysteine (SAH) sam->sah Label Scrambling methyl_acceptor Methylated Acceptor (d3-labeled) acceptor->methyl_acceptor d3-Methyl Transfer sah->met Re-methylation

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